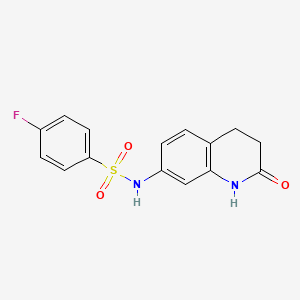![molecular formula C18H14FN3O3 B5971798 1-(2-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B5971798.png)
1-(2-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a methylphenyl iminomethyl group attached to a pyrimidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione typically involves multicomponent reactions. One common method is the Aldol-Michael addition reaction. This reaction involves the use of N,N-dimethylbarbituric acid, cyclohexane-1,3-dione, and 3-fluorobenzaldehyde in an aqueous solution . The reaction conditions are usually mild, and the product is obtained in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The iminomethyl group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 1-(2-Fluorophenyl)-4-(3-(3-methylphenyl)acryloyl)piperazine
Uniqueness
1-(2-Fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and iminomethyl groups allows for diverse chemical reactivity and potential interactions with biological targets.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-6-hydroxy-5-[(3-methylphenyl)iminomethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-11-5-4-6-12(9-11)20-10-13-16(23)21-18(25)22(17(13)24)15-8-3-2-7-14(15)19/h2-10,24H,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPORUPGCOOIHKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-((2E)-3-phenylprop-2-enylidene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-(4-chl orophenyl)acetamide](/img/structure/B5971735.png)
![2-[(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B5971739.png)
![2-(3-furoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971742.png)
![2-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5971747.png)
![[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone](/img/structure/B5971760.png)
![2-(4-Chlorophenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B5971766.png)
![1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B5971774.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5971791.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B5971801.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B5971811.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5971818.png)
![2-[(Z)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-nitrophenol](/img/structure/B5971824.png)
![4-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B5971836.png)
